7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
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Overview
Description
7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and a methyl group in its structure makes it a unique derivative with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various quinoline and dihydroisoquinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity to these targets, potentially leading to the modulation of various biological pathways . The exact pathways and molecular targets are still under investigation, but its unique structure allows for selective interactions that can result in specific biological effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but without the fluorine and methyl groups.
7-Fluoro-1,2,3,4-tetrahydroisoquinoline: A similar compound with only the fluorine substitution.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with only the methyl substitution.
Uniqueness: The presence of both the fluorine and methyl groups in 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione makes it unique compared to its analogs.
Properties
Molecular Formula |
C10H8FNO2 |
---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
7-fluoro-2-methyl-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C10H8FNO2/c1-12-9(13)4-6-2-3-7(11)5-8(6)10(12)14/h2-3,5H,4H2,1H3 |
InChI Key |
CHMSQVIAGIPJTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C(C1=O)C=C(C=C2)F |
Origin of Product |
United States |
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